
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride typically involves the sulfonation of 4-methoxy-6-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in organic synthesis, where it is used to introduce sulfonyl chloride groups into various molecules .
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride can be compared with other sulfonyl chloride compounds, such as:
Benzene-1,3-disulfonyl dichloride: Lacks the methoxy and methyl groups, making it less reactive in certain applications.
4-Methoxybenzene-1,3-disulfonyl dichloride: Similar structure but without the methyl group, which can affect its reactivity and solubility.
6-Methylbenzene-1,3-disulfonyl dichloride: Similar structure but without the methoxy group, influencing its chemical properties and applications.
The presence of both methoxy and methyl groups in this compound makes it unique, providing specific reactivity and solubility characteristics that are advantageous in certain research and industrial applications .
Propiedades
Fórmula molecular |
C8H8Cl2O5S2 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-methoxy-6-methylbenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O5S2/c1-5-3-6(15-2)8(17(10,13)14)4-7(5)16(9,11)12/h3-4H,1-2H3 |
Clave InChI |
HAIWONYCNOLEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)
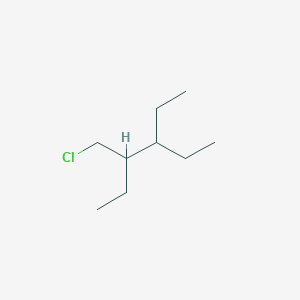
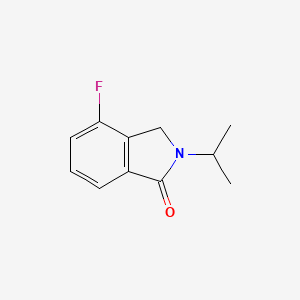


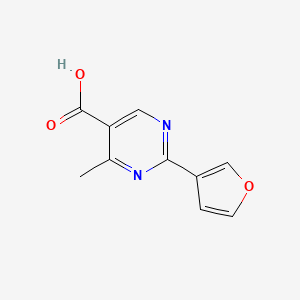

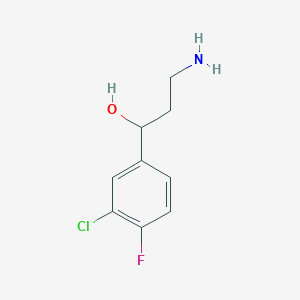
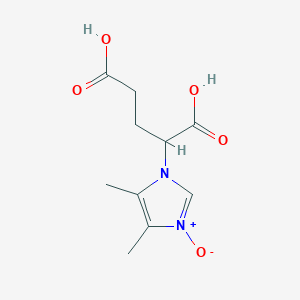
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
